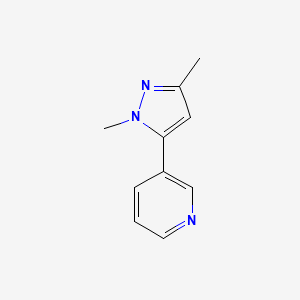

3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylpyrazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-10(13(2)12-8)9-4-3-5-11-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBQQZKYADSVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

Retrosynthetic Analysis of the 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine Scaffold

A retrosynthetic analysis of this compound reveals several plausible bond disconnections, offering different strategic pathways for its synthesis. The primary disconnection is at the C-C bond between the pyridine (B92270) and pyrazole (B372694) rings. This leads to two main fragments: a substituted pyridine and a substituted pyrazole, which can be coupled in the final step.

Alternatively, the pyrazole ring itself can be disconnected, suggesting a synthesis that involves the formation of the pyrazole ring on a pre-existing pyridine scaffold. This approach would typically involve the reaction of a pyridine-containing 1,3-dicarbonyl compound with a substituted hydrazine (B178648). A third strategy involves the construction of the pyridine ring from a pyrazole-containing precursor. Each of these retrosynthetic pathways informs the selection of specific synthetic methodologies, which can be broadly categorized as classical or modern catalytic approaches.

Classical Synthetic Routes to Pyrazolylpyridines

Classical synthetic routes to pyrazolylpyridines generally rely on well-established condensation and cyclization reactions, often involving multi-step linear sequences or convergent strategies.

Multi-step Linear Syntheses for this compound

A linear synthesis of this compound could commence with the formation of the pyrazole ring, followed by the construction of the pyridine ring. A representative, albeit generalized, multi-step linear synthesis is outlined below:

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine The synthesis of the pyrazole core can be achieved through the condensation of a β-ketoester with methylhydrazine, followed by further functionalization.

Step 2: Pyridine Ring Formation The resulting aminopyrazole can then be utilized in a variety of pyridine ring-forming reactions. For instance, a reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound could lead to the formation of the pyridine ring.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Ethyl acetoacetate, Methylhydrazine | EtOH, reflux | 5-methyl-2H-pyrazol-3(4H)-one |

| 2 | 5-methyl-2H-pyrazol-3(4H)-one | Methylating agent (e.g., CH₃I) | 1,3-dimethyl-1H-pyrazol-5(4H)-one |

| 3 | 1,3-dimethyl-1H-pyrazol-5(4H)-one | Nitration, then reduction | 1,3-dimethyl-1H-pyrazol-5-amine |

| 4 | 1,3-dimethyl-1H-pyrazol-5-amine, 1,3-dicarbonyl compound | Acid or base catalysis, heat | This compound derivative |

This table presents a generalized multi-step linear synthesis. Specific reagents and conditions may vary.

Convergent Synthetic Approaches to the Chemical Compound

A plausible convergent strategy involves the Knorr pyrazole synthesis. This would entail the reaction of a pyridine-substituted 1,3-dicarbonyl compound with methylhydrazine. The pyridine-substituted 1,3-dicarbonyl can be prepared from a suitable pyridine precursor.

| Fragment 1 Synthesis (Pyridine) | Fragment 2 (Hydrazine) | Coupling Reaction | Final Product |

| 3-Acetylpyridine -> 3-(3-oxobutanoyl)pyridine | Methylhydrazine | EtOH, reflux | 3-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine (Isomer) |

| 3-Nicotinoyl chloride -> 3-(1,3-dioxobutyl)pyridine | Methylhydrazine | Acetic acid, heat | This compound |

This table illustrates a convergent synthetic concept. The regioselectivity of the pyrazole formation is a critical factor.

Modern Catalytic Approaches in the Formation of this compound

Modern organic synthesis heavily relies on transition-metal-catalyzed reactions to form C-C and C-N bonds with high efficiency and selectivity. These methods are particularly valuable for the construction of biheterocyclic systems like this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) in Pyrazolylpyridine Synthesis

Cross-coupling reactions are powerful tools for the formation of the key C-C bond between the pyridine and pyrazole rings. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with a halide. For the synthesis of the target molecule, this could involve the reaction of 3-pyridylboronic acid with a halogenated 1,3-dimethyl-1H-pyrazole, or a pyrazolylboronic acid with a 3-halopyridine. The Suzuki-Miyaura coupling is widely used in pharmaceutical synthesis due to the stability and low toxicity of the boronic acid reagents. nih.govrsc.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the organometallic partner. wikipedia.orglibretexts.orgorganic-chemistry.orgnumberanalytics.com While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This coupling employs an organozinc reagent. researchgate.netorganic-chemistry.orgorganic-chemistry.org Organozinc reagents are highly reactive and can often provide good yields where other methods fail. organic-chemistry.org

| Cross-Coupling Reaction | Pyridine Partner | Pyrazole Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | 3-Bromopyridine | 1,3-Dimethyl-1H-pyrazol-5-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Stille | 3-Iodopyridine | 5-(Tributylstannyl)-1,3-dimethyl-1H-pyrazole | Pd(PPh₃)₄, CuI |

| Negishi | 3-Bromopyridine | 5-(Chlorozinc)-1,3-dimethyl-1H-pyrazole | PdCl₂(dppf) |

This table provides representative examples of cross-coupling strategies. The specific catalyst, ligand, and base are crucial for reaction success.

C-H Functionalization Strategies for Pyridine and Pyrazole Moieties

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the coupling partners. researchgate.netrsc.orgrsc.org

For the synthesis of this compound, two main C-H functionalization strategies can be envisioned:

Direct Arylation of the Pyrazole: This would involve the palladium-catalyzed reaction of 1,3-dimethyl-1H-pyrazole with a 3-halopyridine. The regioselectivity of the C-H activation on the pyrazole ring is a key challenge. rsc.orgnih.gov

Direct Pyrazolation of Pyridine: This approach would entail the reaction of pyridine with a functionalized pyrazole, such as a pyrazolyl halide or a pyrazole with a directing group, to activate a specific C-H bond on the pyridine ring. The inherent low reactivity of pyridine C-H bonds often necessitates the use of directing groups or harsh reaction conditions. researchgate.netrsc.orgslideshare.net

This table outlines potential C-H functionalization approaches. The development of specific and efficient protocols for this particular transformation is an active area of research.

Flow Chemistry Applications in the Synthesis of Pyrazole and Pyridine Scaffolds

Flow chemistry has emerged as a powerful technology for the synthesis of nitrogen-containing heterocycles, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. researchgate.netnih.gov Continuous-flow systems provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yields. galchimia.com

For pyrazole synthesis, flow chemistry enables the safe handling of hazardous intermediates. For instance, a multistep continuous flow process has been developed for the conversion of anilines into N-arylated pyrazoles. nih.gov This method involves the in situ formation and immediate use of reactive intermediates like diazonium salts and hydrazines, thereby avoiding their hazardous accumulation and storage. nih.gov Similarly, pyrazole-4-carboxylate derivatives have been synthesized in good to excellent yields (62–82%) and with high regioselectivity using a flow setup involving vinylidene keto esters and hydrazine derivatives. mdpi.com

The pyrazolopyridine scaffold, which combines both pyrazole and pyridine rings, also benefits from flow chemistry applications. researchgate.netmdpi.com The technology facilitates the integration of synthesis, purification, and analysis, accelerating the optimization of reaction conditions for these more complex heterocyclic systems. galchimia.com A key advantage is the ability to perform reactions under conditions that are inaccessible in batch chemistry, potentially unlocking novel synthetic pathways to pyrazolylpyridine derivatives. galchimia.com The photochemical synthesis of pyrazolines from tetrazoles has been successfully implemented in a continuous flow system, demonstrating the synergy between flow chemistry and other green techniques to produce heterocyclic building blocks in a safe and scalable manner. worktribe.comthieme-connect.comresearchgate.net

Multicomponent Reactions (MCRs) for Derivatization of Pyrazolylpyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of efficient and diversity-oriented synthesis. rsc.org This approach is particularly valuable for constructing complex molecular architectures like pyrazolylpyridines from simple, commercially available precursors. rsc.org

A notable example is the cascade reaction between N-tosylhydrazones and 2-alkynylpyridines to furnish 2-(pyrazol-3-yl)pyridines. rsc.orgresearchgate.net This methodology has been extended to a three-component reaction involving α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles, allowing for the rapid assembly of molecules featuring three distinct heterocycles in one step. rsc.org Such strategies are highly atom-economical and reduce the number of purification steps, aligning with the principles of green chemistry.

MCRs have also been employed to synthesize fused pyrazolopyridine systems. A novel series of pyranopyrazolopyridone derivatives was synthesized via an MCR involving 4-hydroxy-6-methylpyridin-2-ones, aromatic aldehydes, and a pyrazolone, facilitated by a bimetallic magnetic catalyst. nih.gov This method highlights the operational simplicity and high yields (73–94%) achievable with MCRs. The ability to generate libraries of structurally diverse pyrazolylpyridine derivatives through MCRs is crucial for drug discovery and materials science, where rapid screening of analogues is often required. rsc.org

Table 1: Examples of Multicomponent Reactions for Pyrazolylpyridine Scaffolds

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| N-tosylhydrazones, 2-alkynylpyridines, NH-azoles | 2-(Polysubstituted-pyrazol-3-yl)pyridines | Assembles three different heterocycles in a single step; generates molecular diversity. | rsc.org |

| 4-hydroxy-6-methylpyridin-2-ones, Aromatic aldehydes, Pyrazolone | Pyranopyrazolopyridone derivatives | High isolated yields (73-94%); operational simplicity; use of a recyclable magnetic catalyst. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into the synthesis of pyrazolylpyridines is essential for developing environmentally benign and sustainable processes. jocpr.com Key strategies include the use of solvent-free conditions, alternative energy sources like microwaves and light, and the design of atom-economical reactions.

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. Solvent-free, or solid-state, reactions often lead to higher efficiency, shorter reaction times, and easier product isolation. The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, often coupled with microwave activation. nih.gov For example, the cycloaddition of tosylhydrazones from α,β-unsaturated carbonyl compounds proceeds in high yields without a solvent. nih.gov A comparative study between this "green" route and the classical synthetic route demonstrated a significant reduction in environmental impact. nih.gov Similarly, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides, showcasing an atom-economical approach to pyridine functionalization. rsc.org

Microwave irradiation has become a standard tool in green organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often enhanced selectivity compared to conventional heating methods. jocpr.comresearchgate.net The synthesis of pyrazolo[3,4-b]pyridine derivatives has been effectively achieved using microwave technology. nih.govresearchgate.net In one study, the reaction of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one with active methylene (B1212753) reagents was carried out using both conventional heating and microwave irradiation. nih.gov The microwave-assisted method significantly reduced reaction times while improving yields, demonstrating its superiority for synthesizing these scaffolds. bohrium.com This technique's ability to rapidly heat sealed reaction vessels allows for the exploration of a wider range of reaction conditions safely and efficiently. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolopyridine Derivatives

| Method | Reaction Time | Yield | Advantages of Microwave Method | Reference |

|---|

Photochemical reactions utilize light as a clean reagent to drive chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. researchgate.net An innovative and green approach to pyrazole synthesis involves the photochemical conversion of tetrazoles into pyrazolines. worktribe.comthieme-connect.com This method is a reagent-free "photo-click" strategy where UV light induces the extrusion of nitrogen gas from a tetrazole, generating a nitrile imine dipole in situ. worktribe.comresearchgate.net This reactive intermediate is then trapped by a dipolarophile to form the pyrazoline ring, with nitrogen being the sole byproduct. This process is particularly well-suited for integration with flow chemistry, allowing for the safe, continuous, and scalable production of these heterocyclic precursors. worktribe.comresearchgate.net

Comparative Analysis of Synthetic Efficiency and Regioselectivity for Pyrazolylpyridine Derivatives

The synthesis of substituted pyrazolylpyridines often presents challenges related to regioselectivity, particularly when using unsymmetrical starting materials. The choice of synthetic methodology has a profound impact on both the efficiency (yield, reaction time) and the regiochemical outcome of the reaction.

The classical condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of two regioisomeric pyrazoles. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, the condensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can provide significantly higher regioselectivity and yields compared to reactions in traditional protic solvents like ethanol. mdpi.comnih.gov

Flow chemistry offers excellent control over reaction parameters, which can be leveraged to enhance regioselectivity. The synthesis of pyrazole-4-carboxylate derivatives in a flow system achieved excellent regioselectivities (e.g., 95:5 to 98:2). mdpi.com This level of control is often difficult to achieve in batch reactions where thermal gradients and mixing inefficiencies can affect the reaction pathway.

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. While generally efficient, regioselectivity can still be a concern and must be controlled through the careful design of substrates and reaction conditions. For example, cascade reactions involving N-tosylhydrazones and alkynylpyridines have been developed to be highly regioselective. rsc.org

Microwave-assisted synthesis primarily enhances reaction rates and yields by providing efficient and uniform heating. While it may not inherently alter the regiochemical preference of a reaction, the ability to rapidly screen various catalysts, solvents, and temperatures allows for faster optimization of conditions that favor the desired regioisomer. nih.govbohrium.com

Table 3: Comparative Overview of Synthetic Methodologies

| Methodology | Primary Advantages | Key Considerations | Regioselectivity Control |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, precise control, reproducibility. researchgate.netnih.gov | Initial setup cost and expertise. | High; precise control of temperature, mixing, and residence time. mdpi.com |

| Multicomponent Reactions | High efficiency, atom economy, molecular diversity from simple precursors. rsc.orgrsc.org | Substrate scope, optimization can be complex. | Dependent on substrate design and reaction mechanism. rsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. nih.govbohrium.com | Scalability limitations, potential for pressure buildup. | Indirectly, by enabling rapid optimization of reaction conditions. |

| Photochemical Synthesis | Access to unique transformations, use of a clean reagent (light). worktribe.com | Specialized equipment, potential for side reactions. | Often high, governed by photochemical reaction pathways. |

| Solvent-Free Synthesis | Environmentally friendly, simplified workup, reduced waste. nih.gov | Limited to solid-state or neat liquid reactions. | Can be influenced by the crystal packing or physical state of reactants. |

Reactivity and Derivatization Studies of 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

Electrophilic Aromatic Substitution on Pyridine (B92270) and Pyrazole (B372694) Moieties

Electrophilic aromatic substitution (SEAr) on the 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine scaffold is dictated by the distinct electronic nature of its constituent rings. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Conversely, the pyrazole ring is an electron-rich system and thus more susceptible to electrophilic substitution.

Research on pyrazole and its derivatives has shown that electrophilic halogenation, such as bromination or iodination, typically occurs at the C4 position of the pyrazole ring, provided it is unsubstituted. researchgate.netbeilstein-archives.org For instance, the direct halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) provides 4-halogenated pyrazole derivatives in good yields. beilstein-archives.org While specific studies on the halogenation of this compound are not extensively documented, it is anticipated that electrophilic attack would preferentially occur at the C4 position of the pyrazole ring.

Nitration of pyrazoles can also be achieved, often requiring specific conditions. For example, the nitration of 3,5-dimethylpyrazole (B48361) has been reported to yield 3,5-dimethyl-4-nitropyrazole. mdpi.com Given the deactivating nature of the pyridyl substituent on the pyrazole ring, harsher conditions might be necessary for the nitration of this compound, though the C4 position of the pyrazole remains the most probable site of reaction.

Nucleophilic Aromatic Substitution on the Chemical Compound

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine, particularly when a good leaving group is present at the C2 or C4 positions. In the case of this compound, if a halogen atom were introduced onto the pyridine ring, it would become susceptible to nucleophilic attack.

Studies on halo-pyridines have demonstrated their utility in SNAr reactions. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides leads to a rearrangement via an intramolecular nucleophilic aromatic substitution. nih.govresearchgate.net While direct experimental data on the nucleophilic substitution of halo-derivatives of this compound is limited, it is plausible that a leaving group on the pyridine ring, especially at the C2 or C6 positions, would be readily displaced by nucleophiles. The pyrazole ring, being electron-rich, is generally not susceptible to nucleophilic aromatic substitution unless strongly activated by electron-withdrawing groups.

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this compound, both the pyridine and pyrazole nitrogen atoms can potentially act as directing groups for lithiation.

The lithiation of pyridines containing a DMG is a well-established method for introducing substituents at the positions ortho to the DMG. clockss.orgresearchgate.net The nitrogen atom of the pyridine ring itself can direct metalation, although this can be complicated by nucleophilic addition of the organolithium reagent to the C=N bond. clockss.org The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.ca For a 3-substituted pyridine, lithiation is generally directed to the C2 or C4 position.

On the pyrazole ring, N-aryl substituents can direct ortho-metalation on the aryl group. rsc.org In the case of this compound, the pyridyl group could potentially direct metalation to the C4 position of the pyrazole ring. Conversely, the pyrazole ring could direct metalation on the pyridine ring. The regiochemical outcome of such a reaction would depend on the relative directing ability of the two heterocyclic systems and the reaction conditions employed. Studies on the lithiation of 1-phenyl-3,5-disubstituted pyrazoles have shown that metalation occurs at the ortho-position of the phenyl group. researchgate.net

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions on the this compound scaffold would likely involve transformations of substituents on either the pyridine or pyrazole rings, or on the methyl groups. For example, if a nitro group were introduced onto the pyrazole ring, it could be reduced to an amino group, which could then undergo a variety of further transformations. Similarly, a halogen atom on either ring could be converted to other functional groups via metal-catalyzed cross-coupling reactions or nucleophilic substitution.

The methyl groups on the pyrazole ring could also be functionalized. For instance, lateral lithiation of methyl-substituted azoles is a known process, which could allow for the introduction of various electrophiles at the methyl position. researchgate.net

Oxidation and Reduction Chemistry of the Heterocyclic Rings

The oxidation of this compound would likely target the pyridine nitrogen atom to form the corresponding N-oxide. The oxidation of pyridines to pyridine N-oxides is a common transformation, often carried out using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring, as they can facilitate both electrophilic and nucleophilic substitution reactions.

The reduction of the pyridine ring in this compound would lead to the corresponding piperidine (B6355638) derivative. The catalytic hydrogenation of pyridines to piperidines is a well-established process, often requiring catalysts such as platinum oxide (PtO₂) under acidic conditions and hydrogen pressure. researchgate.netresearchgate.net The pyrazole ring is generally more resistant to catalytic hydrogenation than the pyridine ring. A multi-step process involving partial reduction of the pyridine ring followed by further functionalization and subsequent full reduction can provide access to a variety of substituted piperidines. nih.govmdpi.com

Palladium-Catalyzed Functionalization and Cross-Coupling of the Chemical Compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. Should halogenated derivatives of this compound be available, they would be expected to participate in a variety of such transformations.

The Suzuki-Miyaura coupling of a bromo-substituted this compound with boronic acids would enable the formation of carbon-carbon bonds, introducing aryl or vinyl substituents. This reaction has been successfully applied to both bromo-pyridines and bromo-pyrazoles. nih.govrsc.orgbeilstein-journals.orgresearchgate.net For instance, the Suzuki-Miyaura coupling of 5-chloro-1,3-dimethyl-1H-pyrazole has been reported. researchgate.net

The Heck reaction , which couples aryl or vinyl halides with alkenes, is another viable strategy for the functionalization of halo-derivatives of this scaffold. organic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net This reaction would allow for the introduction of alkenyl substituents.

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be employed to introduce a range of amino groups onto a halogenated this compound backbone. The Buchwald-Hartwig coupling has been successfully used for the amination of 4-halo-1H-pyrazoles. researchgate.netnih.gov

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Halo-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine + Boronic Acid | Aryl/Vinyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine |

| Heck | Halo-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine + Alkene | Alkenyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine |

| Buchwald-Hartwig | Halo-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine + Amine | Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine |

Formation of Complex Molecular Architectures Incorporating the Chemical Compound

The bifunctional nature of the this compound scaffold, with its two nitrogen-containing heterocyclic rings, makes it an attractive building block for the synthesis of more complex molecular architectures, such as macrocycles and cryptands. The nitrogen atoms can act as coordination sites for metal ions or as points for covalent linkage to other molecular fragments.

The synthesis of cryptands incorporating pyridine units in their bridges has been reported, often utilizing aromatic nucleophilic substitution reactions. beilstein-journals.orgnih.govnih.gov By designing appropriate linkers and reaction partners, it is conceivable that this compound could be incorporated into such three-dimensional host molecules. These complex structures often exhibit interesting host-guest chemistry, with the ability to encapsulate smaller molecules or ions within their cavities.

Information Not Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the coordination chemistry and metal complexation of the chemical compound This compound .

Extensive queries aimed at uncovering data related to its ligand properties, the synthesis of its transition metal complexes, and the catalytic or luminescent applications of such complexes did not yield any relevant results for this specific molecule. The scientific literature readily contains information on related isomers and analogues, such as those based on 3,5-dimethylpyrazole or other pyridyl-pyrazole scaffolds, but data pertaining explicitly to the this compound structure is absent from the searched resources.

Therefore, it is not possible to provide the requested detailed article on the following topics for this particular compound:

Coordination Chemistry and Metal Complexation of 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

Catalytic Applications of Metal Complexes Containing 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine

Without primary or review literature discussing the synthesis and characterization of this ligand and its corresponding metal complexes, a scientifically accurate and informative article that adheres to the provided structure cannot be generated.

Organometallic Catalysis for Organic Transformations

Metal complexes derived from pyrazolylpyridine ligands have demonstrated considerable efficacy as catalysts in a range of organic transformations. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on either the pyrazole (B372694) or the pyridine (B92270) ring, which in turn influences the catalytic activity and selectivity of the corresponding metal complex.

The nitrogen donor atoms of the pyrazolylpyridine scaffold form stable chelate rings with transition metals, creating robust catalysts for cross-coupling reactions. For instance, palladium complexes of pyrazole-containing ligands have been successfully employed in Suzuki-Miyaura and Heck coupling reactions, which are fundamental carbon-carbon bond-forming strategies in organic synthesis. bohrium.com The this compound ligand is expected to form similar catalytically active species. The dimethyl substitution on the pyrazole ring can enhance the solubility and stability of the metal complex, while also providing a specific steric environment around the metal center that can influence substrate approach and product formation.

Beyond cross-coupling, pyrazolylpyridine complexes have shown promise in oxidation and hydrogenation catalysis. bohrium.com For example, copper complexes with pyrazole-based ligands have been investigated for the oxidation of catechols, mimicking the activity of catecholase enzymes. researchgate.netscirp.org The specific ligand, this compound, with its distinct electronic and steric profile, could offer new avenues for developing catalysts with tailored activities for various organic transformations. The table below summarizes the applications of related pyrazolylpyridine metal complexes in catalysis.

| Catalytic Reaction | Metal Center | Ligand Type | Representative Substrates | Ref. |

| Suzuki-Miyaura Coupling | Palladium | Pyrazolyl-phosphine | Aryl halides, Arylboronic acids | bohrium.com |

| Heck Coupling | Palladium | Bis(pyrazolyl) | Aryl halides, Alkenes | bohrium.com |

| Catechol Oxidation | Copper | Pyrazole-based | Catechol | researchgate.netscirp.org |

| Hydrogenation | Iridium | 2-(1H-pyrazol-3-yl)pyridine | Formic Acid | nih.gov |

Enantioselective Catalysis Research

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical and fine chemical industries. While research specifically employing this compound in enantioselective catalysis is not extensively documented, the broader class of chiral pyridine-derived ligands has been a subject of intense investigation. nih.govresearchgate.netresearchgate.net

The synthesis of chiral derivatives of this compound could be achieved by introducing chiral substituents on the pyridine or pyrazole rings. These chiral ligands could then be coordinated to various transition metals, such as rhodium, iridium, or palladium, to create catalysts for a range of asymmetric transformations. semanticscholar.org For example, rhodium complexes of chiral pyridine-containing ligands have been successfully used in the asymmetric hydrogenation of prochiral olefins and ketones.

The pyrazole moiety itself has been incorporated into chiral scaffolds for enantioselective reactions. For instance, the enantioselective addition of pyrazoles to 1,3-dienes has been achieved using palladium catalysis with chiral phosphine (B1218219) ligands, leading to the formation of allylic pyrazoles with high enantioselectivity. nih.gov This highlights the potential of the pyrazole nucleus as a key component in the design of new chiral ligands. The development of chiral variants of this compound could lead to novel catalysts for known and new asymmetric reactions, expanding the toolbox of synthetic organic chemists.

Magnetic Properties of Metal Complexes Derived from Pyrazolylpyridine Ligands

The magnetic properties of metal complexes are dictated by the nature of the metal ion, its oxidation state, and the ligand field environment. Pyrazolylpyridine ligands, particularly the tridentate 2,6-bis(pyrazolyl)pyridine (bpp) type, have been instrumental in the study of spin-crossover (SCO) phenomena. bohrium.comresearchgate.netnih.govresearchgate.net SCO is a fascinating property where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. researchgate.net

Iron(II) complexes of the type [Fe(bpp)2]2+ are well-known to exhibit SCO behavior. researchgate.net The transition temperature (T1/2) at which the LS and HS states are equally populated can be tuned by modifying the substituents on the pyrazolyl or pyridyl rings of the ligand. researchgate.net Electron-donating groups tend to stabilize the LS state, leading to a higher T1/2, while electron-withdrawing groups favor the HS state, resulting in a lower T1/2. researchgate.net

While this compound is a bidentate ligand and would form different complexes compared to the tridentate bpp ligands, its metal complexes are also expected to exhibit interesting magnetic properties. For instance, copper(II) complexes of 2-(1H-pyrazol-3-yl)pyridine have been shown to exhibit antiferromagnetic coupling between metal centers in dinuclear structures. researchgate.net The magnetic behavior of complexes with this compound would depend on the specific metal ion and the resulting coordination geometry. The table below summarizes the magnetic properties of some metal complexes with related pyrazolylpyridine ligands.

| Metal Complex | Magnetic Property | Ligand | T1/2 (K) | Ref. |

| [Fe(bpp)2]2+ | Spin-Crossover | 2,6-bis(pyrazol-1-yl)pyridine | ~254 | researchgate.netnih.gov |

| Fe(L)22 | Gradual Spin-Crossover (in solution) | Substituted 2,6-bis(pyrazol-3-yl)pyridines | Varies with substituent | researchgate.net |

| [Cu2(μ-L)2(HCOO)2(H2O)2] | Antiferromagnetic Coupling | 2-(1H-pyrazol-3-yl)pyridine | N/A | researchgate.net |

Electrochemistry of Metal-Pyrazolylpyridine Complexes

The electrochemical behavior of metal complexes provides valuable insights into their electronic structure and reactivity. Cyclic voltammetry is a powerful technique used to study the redox properties of these compounds. Metal complexes of pyrazolylpyridine ligands can undergo reversible or irreversible redox processes centered at the metal or the ligand.

Ruthenium(II) complexes of 2,6-bis(N-pyrazolyl)pyridine ligands have been shown to exhibit well-defined, reversible Ru(II)/Ru(III) oxidation waves. acs.org The potential of this redox couple can be tuned by altering the substituents on the pyrazolyl rings, demonstrating the electronic influence of the ligand on the metal center. acs.org The redox non-innocence of pincer-type bis(1H-pyrazol-3-yl)pyridine ligands has also been suggested in the chemical reduction of a chromium complex. nih.gov

Similarly, transition metal complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine have been studied for their electrochemical properties. analis.com.my For example, a copper(II) complex of this ligand exhibited a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. analis.com.my An iron(II) complex showed a redox couple attributed to the Fe(II)/Fe(III) transition. analis.com.my These studies indicate that the pyrazolylpyridine framework can effectively stabilize different oxidation states of the coordinated metal ion. The electrochemical properties of complexes with this compound are expected to be similarly rich and tunable, offering potential applications in areas such as electrocatalysis and molecular electronics.

| Metal Complex | Redox Couple | E1/2 (V vs. ref) | Ligand | Ref. |

| [Ru(L)2]2+ | Ru(II)/Ru(III) | Varies with substituent | 2,6-bis(N-pyrazolyl)pyridine | acs.org |

| [Cu(L)2]2+ | Cu(II)/Cu(I) | ~0.39 (average of Epa and Epc) | 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | analis.com.my |

| [Fe(L)2]2+ | Fe(II)/Fe(III) | ~ -0.57 (average of Epa and Epc) | 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | analis.com.my |

Computational and Theoretical Investigations of 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

Quantum Chemical Calculations on the Electronic Structure of the Chemical Compound

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution, energy levels, and other key properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netiaea.org DFT is effective for predicting molecular geometries, electronic properties, and reactivity indices. researchgate.netresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP, can elucidate its optimized geometry, dipole moment, and the distribution of electronic charge. derpharmachemica.comscispace.com

Reactivity descriptors derived from DFT calculations help in predicting the chemical behavior of the molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value suggests greater stability. irjweb.comnih.gov

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

These parameters offer a quantitative basis for understanding the molecule's stability and potential interaction sites for electrophilic or nucleophilic attack. nih.gov For instance, a Molecular Electrostatic Potential (MEP) map, generated through DFT, visually represents the electron density, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. derpharmachemica.comnih.gov

Table 1: Key Reactivity Descriptors from DFT (Note: The following values are illustrative for a generic heterocyclic compound and would need to be specifically calculated for this compound.)

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (I - A) / 2 | Measures stability and resistance to charge transfer. |

| Chemical Potential (μ) | - (I + A) / 2 | Governs electron flow between reacting species. |

| Electrophilicity Index (ω) | μ² / (2η) | Indicates the capacity to act as an electrophile. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

Ab initio methods are quantum chemistry calculations based on first principles without the inclusion of experimental data. These calculations are crucial for a detailed understanding of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. aimspress.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comaimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.comresearchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net The distribution and character of the HOMO and LUMO across the molecular structure indicate the likely sites for charge transfer and chemical reactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function. Conformational analysis of this compound would involve calculating the energy associated with the rotation around the single bond connecting the pyrazole (B372694) and pyridine (B92270) rings. This helps identify the most stable conformer (the lowest energy arrangement). nih.gov

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal information about conformational flexibility, stability, and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net For this compound, MD simulations could predict its behavior in different environments, confirming the stability of its preferred conformation and exploring its interactions. nih.gov

Prediction of Spectroscopic Signatures via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). The calculated shifts, when compared to experimental data, can confirm the proposed structure of this compound. nih.govjcsp.org.pk

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of the molecule. derpharmachemica.comscispace.com Comparing the computed IR spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretching or ring deformation modes. derpharmachemica.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. iaea.orgscispace.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions. scispace.com The solvent effects can also be modeled to provide more accurate predictions. scispace.com

Table 2: Computationally Predicted Spectroscopic Data (Note: These are representative examples of how data would be presented. Specific values must be calculated for the target molecule.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | δ 2.4 (s, 3H, CH₃), 3.9 (s, 3H, CH₃), 7.2-8.6 (m, 4H, Ar-H) |

| ¹³C NMR | Chemical Shift (ppm) | δ 12.5 (CH₃), 36.0 (CH₃), 110-155 (Ar-C) |

| IR | Vibrational Frequency (cm⁻¹) | ~3100 (Aromatic C-H str.), ~1600 (C=N str.), ~1450 (Ring str.) |

| UV-Vis | Max Absorption (λmax, nm) | ~275 nm (π → π* transition) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. nih.govcsic.es For reactions involving this compound, such as electrophilic substitution on one of the rings, computational studies can predict the most likely site of reaction and the associated activation energies. This insight is essential for designing synthetic routes and understanding the molecule's chemical reactivity under various conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Interactions (Focus on theoretical framework, not biological activity data)

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity. The theoretical framework of 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), involves aligning a set of molecules and calculating their steric and electrostatic fields. researchgate.netnih.gov These fields are then used as independent variables in a statistical model to predict the activity of new compounds. researchgate.net

For a molecule like this compound, a QSAR study would begin by generating a 3D model of the compound and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). These descriptors quantify the structural features believed to be important for interaction with a biological target. The resulting model can guide the design of new derivatives with potentially enhanced activity by suggesting modifications that would improve interactions based on the calculated fields. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Predictions

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces. Computational and theoretical investigations into this compound provide critical insights into these interactions and how they dictate the crystal packing. While a definitive crystal structure for this specific compound is not publicly available, analysis of its molecular structure and comparison with closely related pyrazolyl-pyridine derivatives allow for robust predictions of its solid-state behavior.

The primary intermolecular forces expected to influence the crystal packing of this compound include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, with potential for π-π stacking. The pyridine ring, with its electronegative nitrogen atom, and the pyrazole ring are the key players in these interactions.

The crystal structure of 4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrate, for example, demonstrates a network of N-H···O and O-H···N hydrogen bonds involving the water molecule, which bridges the pyrazole and pyridine rings of adjacent molecules. While this compound is an anhydrous compound, this highlights the propensity of the pyrazole and pyridine nitrogens to act as hydrogen bond acceptors.

Furthermore, π-π stacking interactions between the aromatic pyrazole and pyridine rings are also expected to contribute to the crystal's stability. The relative orientation of these rings (parallel-displaced or T-shaped) would be a critical determinant of the packing efficiency. In the crystal structure of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, a π–π contact between a benzene (B151609) and a pyrazole ring with a centroid–centroid distance of 3.820 Å is observed, indicating that such interactions are energetically favorable. nih.gov

The table below presents representative crystallographic data for analogous pyrazole-pyridine derivatives, which can serve as a reference for predicting the potential crystal system and unit cell parameters for this compound.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrate | Monoclinic | P2₁/c | 7.568 | 8.621 | 14.704 | 95.65 | 954.6 |

| 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | Monoclinic | P2₁/n | 11.531 | 7.518 | 16.903 | 108.83 | 1386.1 |

| 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one | Orthorhombic | Pna2₁ | 12.143 | 12.655 | 5.391 | 90 | 828.4 |

This table is for illustrative purposes and presents data for analogous compounds, not this compound.

Potential Applications in Materials Science Research Excluding Prohibited Areas

Supramolecular Assembly and Self-Assembled Structures Driven by the Chemical Compound

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyrazole (B372694) and pyridine (B92270) moieties are well-known participants in forming such assemblies. Pyrazole derivatives can self-associate through hydrogen bonding and π-stacking to form structures like dimers, trimers, and catemers. mdpi.comresearchgate.net The 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine molecule, with its distinct nitrogen atoms on both rings and aromatic surfaces, is well-suited to drive the formation of complex supramolecular architectures.

The nitrogen on the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings facilitate π-π stacking interactions. These forces are fundamental in creating one-, two-, or three-dimensional networks. conicet.gov.ar Furthermore, pyrazolylpyridine derivatives are extensively used as ligands to coordinate with metal ions, leading to the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials are crystalline structures with tunable properties, finding use in areas like gas storage and catalysis. mdpi.com The specific geometry of this compound as a ligand can direct the assembly of metal ions into predictable and functional polymeric networks.

Table 1: Non-Covalent Interactions Driving Supramolecular Assembly

| Interaction Type | Participating Moiety | Role in Assembly |

| Hydrogen Bonding | Pyridine Nitrogen | Acts as an acceptor, linking molecules together. |

| π-π Stacking | Pyrazole & Pyridine Rings | Aromatic rings stack on top of each other, contributing to structural stability. |

| Coordination Bonding | Pyrazole & Pyridine Nitrogens | Act as N-donor sites to chelate metal ions, forming CPs and MOFs. nih.govnih.gov |

| Halogen Bonding | (If halogenated) | Halogen atoms can act as electrophilic centers, interacting with nucleophiles. |

Exploration of this compound in Organic Light-Emitting Diode (OLED) Research

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and lighting, built from thin films of organic materials. acs.org The performance of an OLED is highly dependent on the properties of these materials, including their ability to transport electrons and holes and to emit light efficiently. Heterocyclic compounds, particularly those containing pyridine, are frequently investigated for these applications.

Terpyridine derivatives, for instance, have been studied as electron-transporting materials and as hosts in OLED devices. acs.org The electron-deficient nature of the pyridine ring facilitates electron transport. Bipolar host materials, which can transport both electrons and holes, are particularly desirable for increasing OLED efficiency. acs.org The structure of this compound, combining an electron-deficient pyridine with an electron-rich pyrazole, provides a foundation for designing such bipolar molecules. By functionalizing this core structure, its electronic properties can be tuned to meet the specific requirements for host or electron-transporting layers in OLEDs. google.commdpi.com

Development of Sensors and Probes Utilizing the Chemical Compound

The nitrogen atoms in the pyrazole and pyridine rings make this compound and its derivatives excellent chelating ligands for metal ions. nih.gov This property is the basis for their application as chemical sensors. Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal cation. nih.gov

Research has shown that pyrazole-based derivatives can act as selective and sensitive fluorescent probes for a variety of metal ions, including Al³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.gov For example, a compound with a pyridine-pyrazole scaffold was reported as a fluorescent chemosensor for the selective detection of Al³⁺, where the formation of a complex with the ion resulted in a significant increase in fluorescence intensity. nih.gov Similarly, 2,6-bis(pyrazolyl)pyridine derivatives have been demonstrated to act as fluorescence probes for Cu²⁺. acs.org The strong luminescence behavior and metal-binding tendency of these compounds make them highly suitable for sensing applications. acs.org The N-donor character of the pyrazole moiety is crucial for its utility in cation detection. nih.gov

Table 2: Examples of Pyrazolylpyridine Derivatives in Ion Sensing

| Sensor Derivative Class | Target Ion | Sensing Mechanism | Reference |

| Acylhydrazone with Pyridine-Pyrazole | Al³⁺ | Fluorescence enhancement upon complex formation. | nih.gov |

| 2,6-Bis(pyrazolyl)pyridine | Cu²⁺ | Fluorescence quenching or enhancement. | acs.org |

| General Pyrazole Derivatives | Various (Fe³⁺, Cr³⁺, Ag⁺) | Colorimetric and fluorescent changes. | nih.gov |

Polymer Chemistry Applications of Pyrazolylpyridine Derivatives

The versatility of the pyrazolylpyridine scaffold extends into polymer chemistry through two main routes: coordination polymers and conventional organic polymers.

As mentioned previously, pyrazolylpyridine ligands are effective building blocks for coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov By reacting with various metal salts, these ligands can form extended one-, two-, or three-dimensional networks. mdpi.comnih.gov The properties of the resulting polymer, such as porosity, stability, and catalytic activity, can be controlled by the choice of both the metal ion and the specific pyrazolylpyridine ligand.

In addition, pyrazolylpyridine derivatives can be functionalized with polymerizable groups to be incorporated into traditional polymers. For instance, pyrazolo[4,3-c]pyridine derivatives containing a pyrrole-2,5-dione group have been synthesized and copolymerized with acrylic acid via free radical polymerization. rdd.edu.iq This approach allows for the creation of new copolymers where the unique electronic and chelating properties of the pyrazolylpyridine moiety are integrated into a larger polymer backbone, potentially leading to materials with novel thermal, optical, or ion-binding characteristics.

Photovoltaic Applications and Dye-Sensitized Solar Cells Research

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular sensitizer (B1316253) (a dye) adsorbed onto a semiconductor surface to absorb light. nih.gov Ruthenium(II) polypyridyl complexes are among the most efficient sensitizers developed for DSSCs. The ligands surrounding the metal center play a critical role in tuning the dye's optical and electrochemical properties. mdpi.comnih.gov

Pyrazolyl-pyridine ligands, such as derivatives of this compound, have been successfully used as ancillary ligands in Ru(II) complexes for DSSC applications. mdpi.com Substituting traditional ligands with pyrazolyl-pyridine moieties can modify the metal-to-ligand charge transfer (MLCT) transitions, affecting the dye's light-harvesting ability across the solar spectrum. mdpi.comnih.gov The goal is to create dyes that absorb light broadly and have appropriate energy levels (HOMO and LUMO) to ensure efficient electron injection into the semiconductor (e.g., TiO₂) and subsequent regeneration by the electrolyte. nih.govmdpi.com The synthetic flexibility of pyrazolylpyridine derivatives allows for systematic modifications to optimize the performance of these solar cell sensitizers. nih.gov

Table 3: Key Parameters for DSSC Sensitizers

| Parameter | Description | Importance for Pyrazolylpyridine Ligands |

| HOMO Level | Highest Occupied Molecular Orbital energy. | Must be more negative than the electrolyte's redox potential for dye regeneration. |

| LUMO Level | Lowest Unoccupied Molecular Orbital energy. | Must be more positive than the semiconductor's conduction band for electron injection. |

| Molar Extinction Coefficient | A measure of how strongly the dye absorbs light at a given wavelength. | Higher values are desirable for efficient light harvesting. |

| Electrochemical Stability | The ability of the dye to withstand repeated oxidation and reduction cycles. | Crucial for the long-term stability and lifetime of the solar cell. |

Preclinical Biological and Pharmacological Research on 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine Strictly in Vitro/ in Vivo Mechanistic Studies

Target Identification and Validation Approaches for Pyrazolylpyridine Derivatives

The identification of molecular targets is a critical step in understanding the therapeutic potential of pyrazolylpyridine derivatives. Researchers employ a variety of in vitro techniques to elucidate the mechanisms of action for these compounds. Key approaches include enzyme inhibition assays to identify specific enzymatic targets and receptor binding studies to determine interactions with cellular receptors. These methods help to validate the molecular targets and provide a rationale for the observed pharmacological effects.

Enzyme Inhibition Studies and Kinetic Analysis

Enzyme inhibition is a primary mechanism through which many pyrazole (B372694) derivatives exert their therapeutic effects. Extensive in vitro studies have focused on their ability to selectively target enzymes involved in inflammation, metabolic regulation, and cell cycle control.

Cyclooxygenase-2 (COX-2) Inhibition: A significant body of research has focused on pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Numerous pyrazole-based compounds have been synthesized and evaluated for their COX-2 inhibitory activity. For instance, certain pyrazole-pyridazine hybrids have demonstrated potent COX-2 inhibition, with some derivatives showing higher activity than the well-known COX-2 inhibitor, celecoxib. nih.gov Kinetic analyses often reveal that these compounds act as competitive inhibitors, binding to the active site of the COX-2 enzyme. researchgate.net The selectivity index (SI), calculated as the ratio of IC50 for COX-1 to IC50 for COX-2, is a critical parameter, with higher values indicating greater selectivity for COX-2. researchgate.netacs.org

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |

| Pyrazole-pyridazine hybrid 5f | 1.50 | - | - | nih.gov |

| Pyrazole-pyridazine hybrid 6f | 1.15 | - | - | nih.gov |

| Pyrazolyl-thiazolidinone 16a | - | - | 134.6 | acs.org |

| Bipyrazole derivative 41 | 0.72 | - | - | dovepress.com |

| Celecoxib (Reference) | 0.04 | 15 | >375 | researchgate.netacs.org |

α-Glucosidase and α-Amylase Inhibition: Derivatives of pyrazole have also been identified as promising inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes is a validated strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. beilstein-journals.orgnih.gov Various studies have reported novel pyrazole-based heterocyclic compounds with potent α-glucosidase inhibitory activity, sometimes exceeding that of the standard drug acarbose. nih.govnih.gov Kinetic studies have revealed that these compounds can act as non-competitive inhibitors, suggesting they bind to a site other than the enzyme's active site. nih.gov

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µg/mL) | Reference |

| Pyrazole-imidazopyridine hydrazone 8m | 5.00 (µg/mL) | 15 | nih.gov |

| Acyl pyrazole sulfonamide 5b | 20.40 | - | nih.gov |

| Pyrazole derivative FMBA | 9.23 | - | nih.gov |

| Acarbose (Reference) | 259 | - | nih.gov |

Protein Kinase Inhibition: The pyrazole and pyrazolopyridine scaffolds are integral to the design of numerous protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. ijnrd.org These compounds target various kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Targets for pyrazolylpyridine derivatives include Aurora kinases, c-Met, Janus kinases (JNKs), and epidermal growth factor receptor (EGFR). frontiersin.orgnih.govnih.govacs.org For example, 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of Aurora-A kinase. frontiersin.org Other studies have identified pyrazole derivatives that potently inhibit PIM-1 kinase, a key regulator of apoptosis and cell cycle progression in liver cancer. mdpi.com The inhibitory concentration (IC50) values for these compounds are often in the nanomolar range, indicating high potency. nih.govmdpi.com

Table 3: In Vitro Protein Kinase Inhibitory Activity of Selected Pyrazolylpyridine Derivatives

| Compound/Derivative | Target Kinase | IC50 | Reference |

| Pyrazolo[3,4-b]pyridine 5a | c-Met | 4.27 nM | nih.gov |

| Pyrazolo[3,4-b]pyridine 5b | c-Met | 7.95 nM | nih.gov |

| Pyrazolyl pyridine (B92270) conjugate 9 | PIM-1 | 20.4 nM | mdpi.com |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole 8a | JNK3 | 0.227 µM | nih.gov |

| Pyrazole derivative 4a | EGFR | 0.31 µM | nih.gov |

Receptor Binding Assays and Mechanistic Insights

Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the target receptor. By measuring the ability of a test compound, such as a pyrazolylpyridine derivative, to displace the radiolabeled ligand, researchers can determine its binding affinity (Ki) and concentration-dependent inhibition (IC50). researchgate.net

Studies on pyrazolopyridine derivatives have demonstrated their activity as competitive antagonists at adenosine (B11128) A1 receptors in rat cerebral cortical membranes. nih.gov These investigations utilized [35S]GTPγS binding assays, which measure the activation of G-protein coupled receptors. The results showed that the pyrazolopyridine compounds shifted the concentration-response curve of the adenosine A1 agonist to the right without altering the maximal response, a characteristic of competitive antagonism. nih.gov Other research has shown that certain pyrazolopyridine anxiolytics competitively inhibit the binding of [3H]-flunitrazepam to benzodiazepine (B76468) binding sites, with selectivity for the Type 1 benzodiazepine site found predominantly in the cerebellum. nih.gov These mechanistic insights, derived from receptor binding assays, are crucial for understanding the neuropharmacological effects of this class of compounds.

Cellular Uptake and Intracellular Distribution Methodologies

Understanding how a compound enters a cell and where it localizes is crucial for interpreting its biological activity. While specific studies detailing the cellular uptake and distribution of 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine are not prevalent, general methodologies applied to small molecule inhibitors, particularly heterocyclic compounds, provide a framework for such investigations.

A common approach involves quantitative analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). nih.govacs.org This method allows for the accurate determination of intracellular drug concentrations after incubating cells with the compound. It can be used to assess dose- and time-dependence of uptake, cell permeability, and nonspecific binding. researchgate.netdovepress.com

Fluorescence-based methods are also widely used. frontiersin.org If the compound is intrinsically fluorescent, its uptake and distribution can be visualized directly using confocal fluorescence microscopy. beilstein-journals.org This technique provides qualitative spatial information, revealing whether the compound accumulates in specific organelles like the mitochondria or lysosomes, or if it is distributed throughout the cytoplasm or nucleus. acs.orgopenaccessjournals.com For non-fluorescent compounds, a fluorescent dye can be conjugated to the molecule of interest, although this modification can potentially alter its uptake properties. frontiersin.org Flow cytometry offers a high-throughput, quantitative measurement of the total fluorescence associated with a cell population but does not provide subcellular localization information. frontiersin.org

Radiolabeling is another powerful technique. nih.govrsc.org By synthesizing a derivative of the compound with a radioisotope such as Iodine-131 ([131I]) or Fluorine-18 ([18F]), its cellular uptake and subsequent in vivo biodistribution can be tracked with high sensitivity. nih.gov This method has been applied to pyrazole derivatives to evaluate their accumulation in tumor cells, providing insights for their potential use as imaging agents or targeted radiotherapeutics. rsc.org

In Vitro Efficacy Studies in Biological Systems

In vitro efficacy studies in relevant biological systems are essential to confirm that target engagement translates into a functional cellular response. For pyrazolylpyridine derivatives, these studies often involve cell-based models to investigate the modulation of specific signaling pathways and the resulting physiological outcomes, such as anti-inflammatory or antiproliferative effects.

Investigations into Anti-inflammatory Mechanisms in Cell-Based Models

The anti-inflammatory properties of pyrazole derivatives, largely attributed to their COX-2 inhibitory activity, have been further investigated in cell-based assays. A key model involves using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, which mimic an inflammatory state. nih.gov In these models, treatment with pyrazole derivatives has been shown to significantly inhibit the production of key pro-inflammatory mediators.

Studies have demonstrated that pyrazole-pyridazine hybrids can suppress the generation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in LPS-stimulated macrophages. nih.gov The reduction in PGE-2 levels is a direct downstream consequence of COX-2 inhibition. The modulation of cytokines like TNF-α and IL-6 suggests that these compounds may also interfere with other inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene transcription. researchgate.netdovepress.com

Exploration of Antiproliferative Mechanisms in Cell Lines

The potential of pyrazolylpyridine derivatives as anticancer agents has been extensively explored in a variety of human cancer cell lines, including those from liver (HepG2), breast (MCF-7), colon (HCT-116), and lung (A549) cancers. nih.gov These studies typically first establish the cytotoxic potential of the compounds by determining their IC50 values.

Table 4: In Vitro Antiproliferative Activity of Selected Pyrazole and Pyrazolylpyridine Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine 5a | HepG-2 | 3.42 | nih.gov |

| Pyrazolo[3,4-b]pyridine 5b | HepG-2 | 3.56 | nih.gov |

| Pyrazolyl-thiazole 18f | MCF-7 | 6.25 | acs.org |

| Pyridine-dihydrothiazole 13a | HepG2 | 9.5 (µg/mL) | |

| Polysubstituted pyrazole 59 | HepG2 | 2 |

Mechanistic studies delve deeper into how these compounds inhibit cell proliferation. For kinase-inhibiting derivatives, antiproliferative effects are often linked to the disruption of oncogenic signaling pathways. nih.govmdpi.com Further investigations using techniques like flow cytometry have shown that these compounds can induce cell cycle arrest, often at the G1 phase. Moreover, many pyrazole derivatives have been found to trigger apoptosis, or programmed cell death. mdpi.com This is often confirmed by measuring the activation of key apoptotic proteins, such as caspases (e.g., caspase-3), and observing changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

In Vivo Proof-of-Concept Studies in Animal Models (Focus on mechanistic action, not clinical outcomes)

Detailed in vivo proof-of-concept studies focusing on the specific mechanistic action of this compound in animal models are not extensively documented in publicly available scientific literature. Research on pyrazole-containing compounds often involves in vivo assessments; however, specific data for this particular chemical structure remains limited. rjeid.com

Information regarding the evaluation of specific pharmacodynamic markers for this compound in preclinical models is not available in the reviewed scientific literature. Such studies would be crucial to understand the compound's engagement with its biological target in a living organism and to establish a dose-response relationship.

There is a lack of published research investigating the mechanism of action of this compound at the organismal level. While broader classes of pyrazole derivatives have been studied for various therapeutic effects, the specific pathways modulated by this compound in a whole-animal context have not been elucidated in the available literature. rsc.org

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

While direct Structure-Activity Relationship (SAR) studies for this compound are not widely published, analysis of related pyrazole-pyridine analogs provides valuable insights into the structural requirements for activity at various biological targets. The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution patterns significantly influence pharmacological effects. nih.govrsc.org

In a series of pyrazol-4-yl-pyridine derivatives developed as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4, subtle chemical modifications were shown to impact potency. For instance, compounds bearing a cyano moiety on the pyridine ring generally exhibited improved potency compared to their methylated counterparts. nih.gov Furthermore, N-alkylation of a lactam functionality within the core structure with a methyl group or a fluoroalkyl chain also led to a slight improvement in potency. nih.gov These findings suggest that both the electronic properties of the pyridine ring and the nature of substituents on other parts of the scaffold are critical for activity.

For pyrazolo[4,3-c]pyridines designed as inhibitors of the PEX14–PEX5 protein–protein interaction, the substitution on the pyrazole ring was found to be a key determinant of activity. The position of substituents on the pyrazole ring was critical, with N-1 substituted analogs showing activity while N-2 regioisomers were significantly less active or inactive. acs.org Specifically, the absence of a substituent at the N-1 position of the pyrazole resulted in a decreased ability to disrupt the protein-protein interaction. acs.org

The general SAR trends for pyrazole-containing compounds indicate that the pyrazole ring itself can be crucial for binding to target proteins, and in some cases, it facilitates better binding of the drug molecule to the receptor pocket. nih.gov

The following tables summarize SAR data from related pyrazole-pyridine analogs, which can offer predictive insights for this compound.

Table 1: SAR of Pyrazol-4-yl-pyridine Derivatives as M4 PAMs nih.gov

| Compound ID | Pyridine Core Moiety | Lactam N-substituent | M4 EC50 (nmol/L) |

| 8 | Cyano | H | 202 |

| 9 | Cyano | Methyl | Not specified |

| 10 | Methyl | H | Not specified |

| 11 | Methyl | Methyl | Not specified |

| 12 | Cyano | Fluoroethyl | 33 |

| 13 | Cyano | Fluoropropyl | Not specified |

Table 2: SAR of Pyrazolo[4,3-c]pyridine Analogs as PEX14–PEX5 Inhibitors acs.org

| Compound ID | Pyrazole N-1 Substituent | PEX5 Interaction Disruption |

| 1 | Present | Active |

| 2 (N-2 regioisomer) | Present (at N-2) | Modest to no activity |

| 3 | Absent (H) | Slightly decreased ability |

| 4 | Hydroxyethyl | No superior activity compared to 1 |

Advanced Analytical and Characterization Methodologies for 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. This technique provides strong evidence for the compound's identity by comparing the experimentally measured exact mass with the theoretically calculated mass.

For this compound (Molecular Formula: C₁₀H₁₁N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. Experimental determination via methods like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer would be expected to yield a value in very close agreement, thus confirming the molecular formula. rsc.orgrsc.orguva.nldergipark.org.tr

Table 1: Exemplary HRMS Data Presentation This table is illustrative of how HRMS data for the target compound would be presented.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃ |

| Ion | [M+H]⁺ |

| Calculated m/z | 174.1026 |

| Measured m/z | 174.102x |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation (1D and 2D methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum would show distinct signals for the pyridine (B92270) ring protons, the pyrazole (B372694) ring proton, and the two methyl groups. ¹³C NMR reveals the number of unique carbon atoms and their chemical environments. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyridine and pyrazole rings and confirming the substitution pattern.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Assignments are predictive and based on typical chemical shifts for similar structural motifs.

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine H-2 | Doublet of doublets (dd) | ~8.6 |

| Pyridine H-6 | Doublet (d) | ~8.5 |

| Pyridine H-4 | Doublet of triplets (dt) | ~7.8 |

| Pyridine H-5 | Doublet of doublets (dd) | ~7.3 |

| Pyrazole H-4 | Singlet (s) | ~6.2 |

| N-CH₃ | Singlet (s) | ~3.8 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Assignments are predictive and based on typical chemical shifts for similar structural motifs.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-5 | ~148 |

| Pyridine C-2 | ~147 |

| Pyridine C-6 | ~146 |

| Pyrazole C-3 | ~140 |

| Pyridine C-4 | ~134 |

| Pyridine C-3 | ~127 |

| Pyridine C-5 | ~123 |

| Pyrazole C-4 | ~105 |

| N-CH₃ | ~37 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. This technique offers an unambiguous confirmation of the molecule's connectivity and conformation in the crystalline form. nih.govnih.gov